

# A Comprehensive Technical Guide to the Spectroscopic Data of 5-Phenylthiazol-2-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Phenylthiazol-2-amine**

Cat. No.: **B1207395**

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **5-Phenylthiazol-2-amine**, a compound of interest for researchers, scientists, and professionals in drug development. The document presents quantitative spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes relevant biological pathways.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Phenylthiazol-2-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **5-Phenylthiazol-2-amine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.50	Multiplet	5H	Phenyl-H
7.15	Singlet	1H	Thiazole-H4
5.50	Broad Singlet	2H	NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub><sup>[1]</sup>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **5-Phenylthiazol-2-amine**

Chemical Shift ( $\delta$ ) ppm	Assignment
168.5	C2 (C-NH <sub>2</sub> )
145.1	C5 (C-Phenyl)
135.2	Phenyl C1' (Quaternary)
129.1	Phenyl C3'/C5'
128.8	Phenyl C4'
126.3	Phenyl C2'/C6'
110.4	C4 (Thiazole CH)

Solvent: Polysol[1]

Table 3: IR Spectroscopic Data of **5-Phenylthiazol-2-amine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400 - 3300	Strong, Broad	N-H Stretch (asymmetric and symmetric) of primary amine
3100 - 3000	Medium	Aromatic C-H Stretch
1620	Strong	N-H Bend (Scissoring) of primary amine
1520	Strong	C=N Stretch (Thiazole ring)
1480, 1450	Medium	Aromatic C=C Stretch
~1250	Medium	Aromatic C-N Stretch
850 - 750	Strong	C-H Out-of-plane Bending (Aromatic)

Sample Preparation: KBr-Pellet[1][2][3][4]

Table 4: Mass Spectrometry Data of **5-Phenylthiazol-2-amine**

m/z	Relative Intensity (%)	Assignment
176	100	[M] <sup>+</sup> (Molecular Ion)
134	~60	[M - C <sub>2</sub> H <sub>2</sub> N] <sup>+</sup>
104	~40	[C <sub>6</sub> H <sub>5</sub> CS] <sup>+</sup>
77	~30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

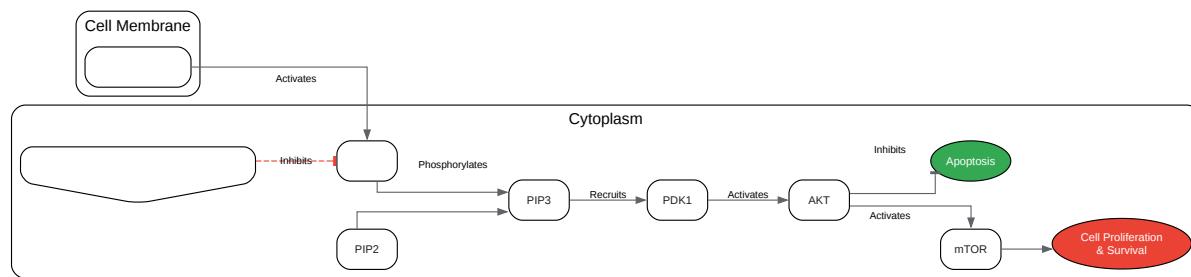
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[\[5\]](#)[\[6\]](#) The sample is dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. For <sup>1</sup>H NMR, the spectral width is set from 0 to 15 ppm, while for <sup>13</sup>C NMR, it is typically 0 to 220 ppm.

2.2 Infrared (IR) Spectroscopy IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of **5-Phenylthiazol-2-amine** is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[\[1\]](#) The spectrum is recorded in the range of 4000 to 400 cm<sup>-1</sup>.

2.3 Mass Spectrometry (MS) Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[\[1\]](#) Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and characteristic fragments. The mass analyzer, such as a quadrupole or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

## Signaling Pathway Visualization

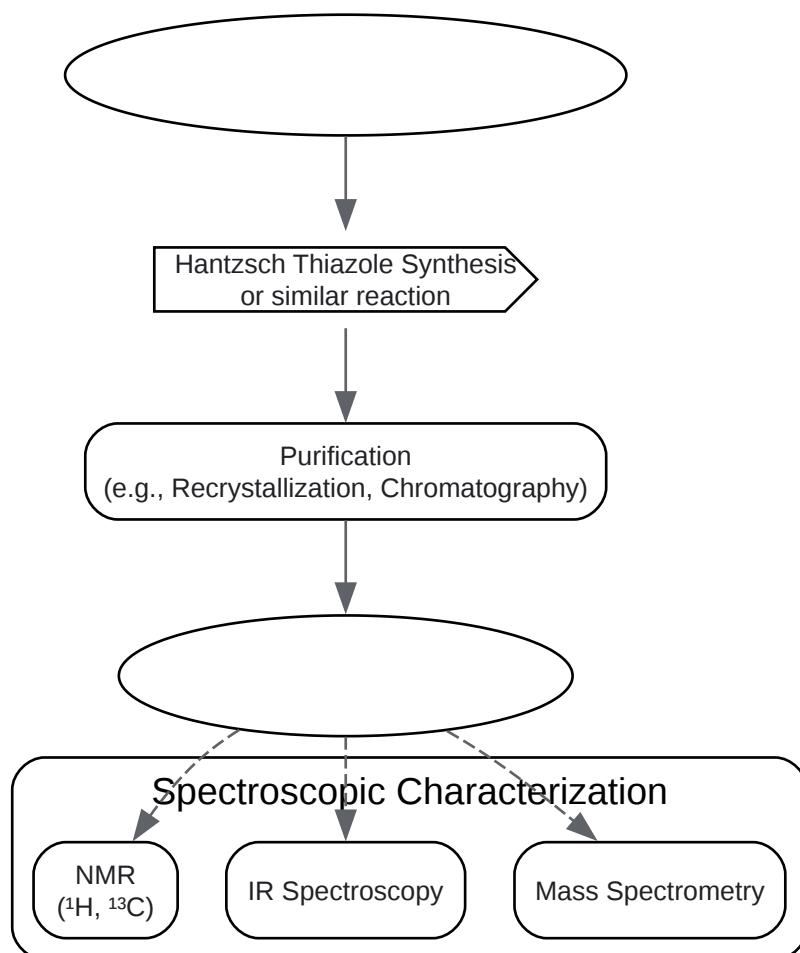
Derivatives of **5-Phenylthiazol-2-amine** have been identified as inhibitors of the PI3K/AKT signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[7][8] The following diagram illustrates the inhibitory action of **5-Phenylthiazol-2-amine** derivatives on this pathway.



[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/AKT pathway by **5-Phenylthiazol-2-amine** derivatives.

The following diagram illustrates a general workflow for the synthesis and characterization of **5-Phenylthiazol-2-amine** derivatives.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. spectrabase.com [spectrabase.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIII $\beta$  Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of 5-Phenylthiazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207395#spectroscopic-data-nmr-ir-ms-of-5-phenylthiazol-2-amine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)